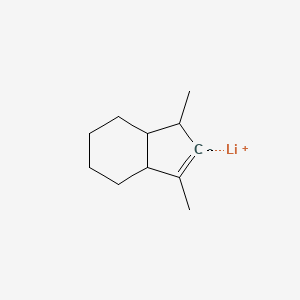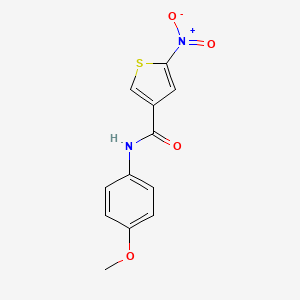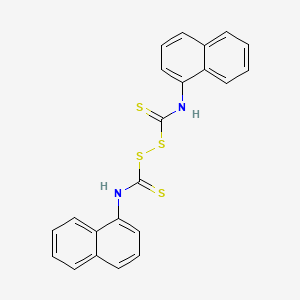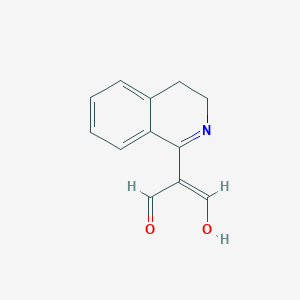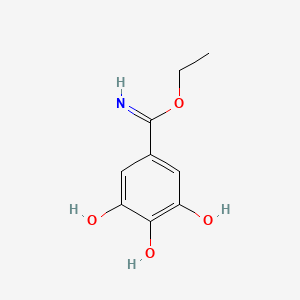
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is a chemical compound with a complex structure that includes multiple functional groups It contains a benzene ring substituted with three hydroxyl groups and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester typically involves the esterification of 3,4,5-trihydroxybenzoic acid (also known as gallic acid) with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzenes depending on the reagents used.
Applications De Recherche Scientifique
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is primarily related to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): The parent compound from which the ester is derived.
Methyl Gallate: Another ester derivative of gallic acid.
Propyl Gallate: Used as an antioxidant in food and cosmetics.
Uniqueness
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethyl ester group makes it more lipophilic compared to its parent compound, gallic acid, potentially enhancing its bioavailability and effectiveness in biological systems.
Propriétés
Numéro CAS |
147510-60-9 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
ethyl 3,4,5-trihydroxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9(10)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,2H2,1H3 |
Clé InChI |
ABLUHKFOYFHHOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


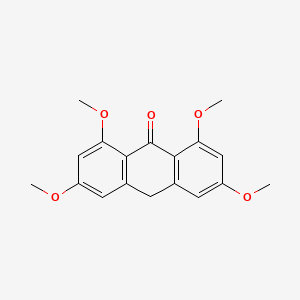
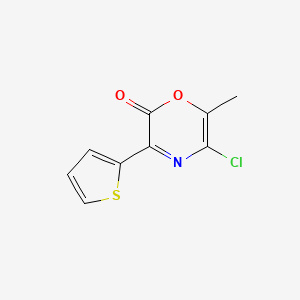
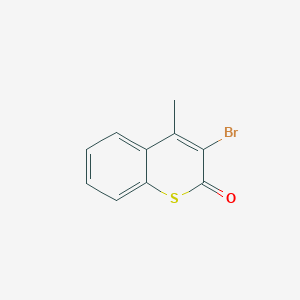
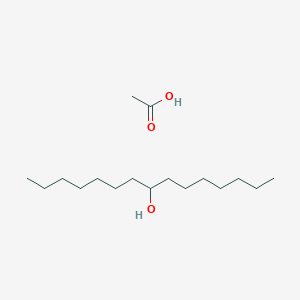

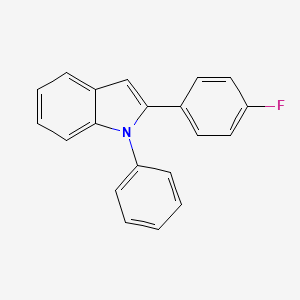
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
